molecular formula C7H13BrO B1449542 1-(Bromomethyl)-3-ethoxycyclobutane CAS No. 1694151-62-6

1-(Bromomethyl)-3-ethoxycyclobutane

Cat. No. B1449542
CAS RN: 1694151-62-6
M. Wt: 193.08 g/mol
InChI Key: FNVLJDYHZZEPOF-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as alkylating agents in various chemical reactions . They are often involved in the synthesis of larger, more complex molecules .


Synthesis Analysis

The synthesis of brominated compounds can involve different strategies. For instance, bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of "1-(Bromomethyl)-3-ethoxycyclobutane" .


Molecular Structure Analysis

The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .


Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.

Scientific Research Applications

Synthesis of Block Copolymers

“1-(Bromomethyl)-3-ethoxycyclobutane” can be utilized in the synthesis of block copolymers through controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) and FRP (Free Radical Polymerization). This process is crucial for creating polymers with specific block sequences that have diverse applications in materials science, including the development of novel materials with unique properties .

Controlled Radical Polymerization

The compound serves as an initiator in controlled radical polymerization of styrene. This is a pivotal step in creating well-defined polymers with predetermined molecular weights and narrow molecular weight distributions, which are essential for creating consistent and reliable polymeric materials for industrial applications .

Asymmetric Esterification

In the presence of chiral catalysts, “1-(Bromomethyl)-3-ethoxycyclobutane” can be employed in the asymmetric esterification of carboxylic acids. This method is significant in the pharmaceutical industry for the synthesis of enantiomerically pure compounds, which can lead to drugs with improved efficacy and reduced side effects .

Synthesis of Cyclopropanes

The compound is used in the synthesis of cyclopropanes, which are a class of compounds with a three-membered carbon ring. Cyclopropanes are important in medicinal chemistry for the creation of compounds with high biological activity.

Synthesis of Heterocycles

Heterocyclic compounds, which contain a ring structure with at least two different elements as members of its ring(s), are synthesized using “1-(Bromomethyl)-3-ethoxycyclobutane”. These compounds are widely used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.

Alkylating Agent in Peptide Synthesis

This compound acts as an alkylating agent in peptide synthesis. Alkylation is a fundamental step in the modification of peptides, which can alter their structure and function for use in therapeutic applications, such as the development of new peptide-based drugs.

Reagent in Amide Synthesis

“1-(Bromomethyl)-3-ethoxycyclobutane” is also a reagent in the synthesis of amides. Amides are present in a wide range of bioactive molecules and are crucial for the synthesis of a variety of pharmaceuticals.

Catalyst for Polymer Synthesis

Lastly, it can act as a catalyst in the synthesis of polymers. Catalysts are essential for controlling the polymerization process, affecting the rate of reaction and the properties of the final polymeric product.

Mechanism of Action

The mechanism of action of bromomethyl compounds is believed to involve the formation of a bromomethyl anion, which then reacts with the substrate to form the desired product.

Safety and Hazards

Bromomethyl compounds can be toxic and may cause severe injury or death if inhaled, ingested, or in contact with skin . They may also cause severe skin burns and eye damage .

Future Directions

The future directions of research on bromomethyl compounds could involve the development of novel anticancer drugs with different mechanisms of action . Also, the scalability and productivity of photochemical methods can be significantly enhanced by flow processing .

properties

IUPAC Name

1-(bromomethyl)-3-ethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-9-7-3-6(4-7)5-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVLJDYHZZEPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-ethoxycyclobutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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